

Pyridazine-Containing Compounds: A Comparative Review of Their Biological Targets

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Compound of Interest

Compound Name: **3-Ethynyl-6-methylpyridazine**

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The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have led to the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of pyridazine-containing compounds, focusing on their biological targets, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Kinome

Pyridazine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting various protein kinases involved in tumor growth, proliferation, and survival.

Kinase Inhibitory Activity of Pyridazine-Containing Compounds

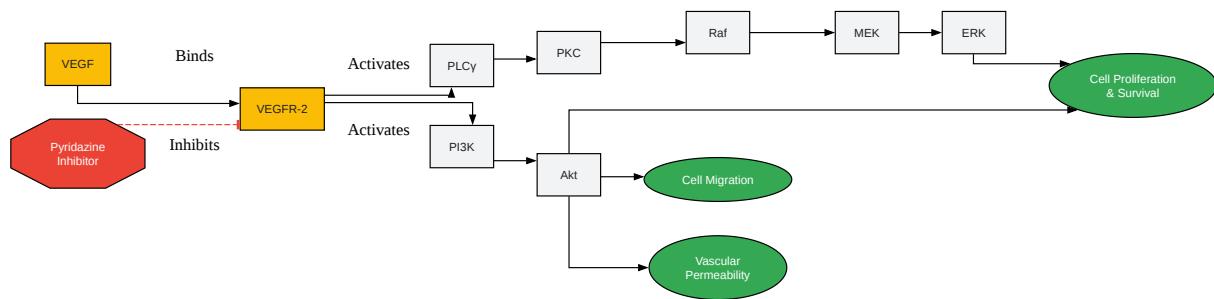
The following table summarizes the *in vitro* inhibitory activity of selected pyridazine-containing compounds against various protein kinases.

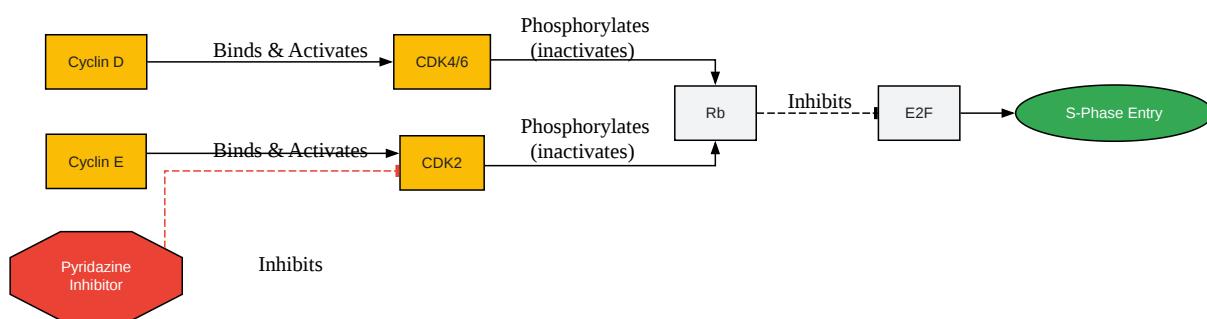
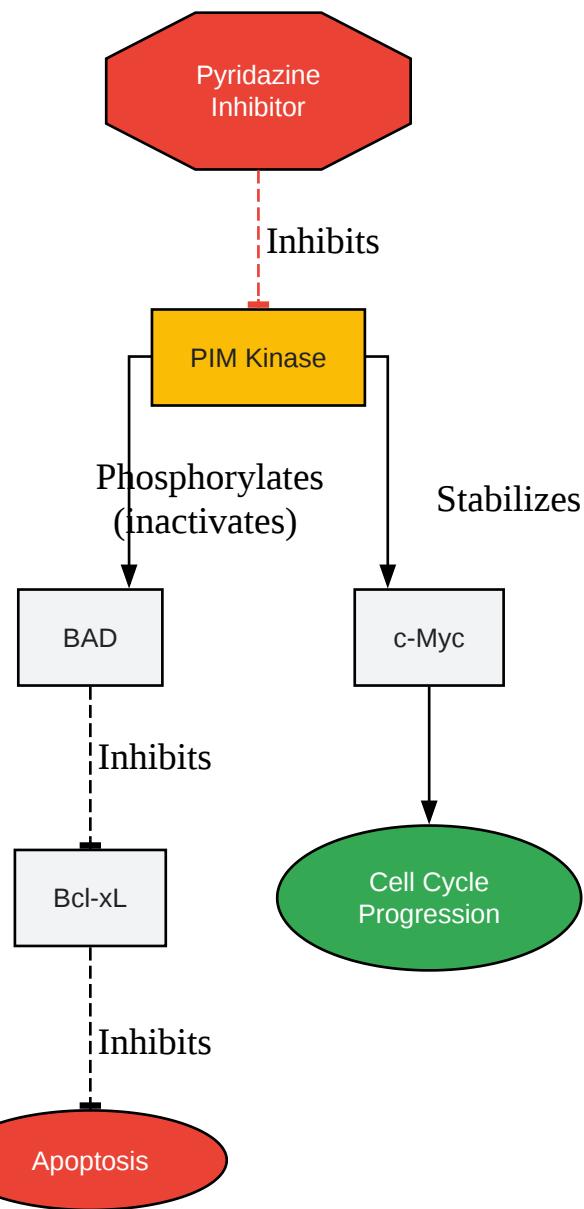
Compound Class	Target Kinase(s)	Compound Example	IC50 (nM)	Reference Compound	IC50 (nM)
Imidazo[1,2-b]pyridazines	CLK1, CLK4, DYRK1A, PfCLK1	Compound 20a	82, 44, 50, 32	-	-
Imidazo[1,2-b]pyridazines	PIM1, PIM2	K00135	110, 520	-	-
Pyrazolo-pyridazines	EGFR, CDK-2/cyclin A2	Compound 4	391, 550	Erlotinib, Roscovitine	126, 320
Pyridazine-based ureas	VEGFR-2	Compound 18b	60.7	-	-
3,6-Disubstituted Pyridazines	VEGFR-2	Compound 18c	107	-	-

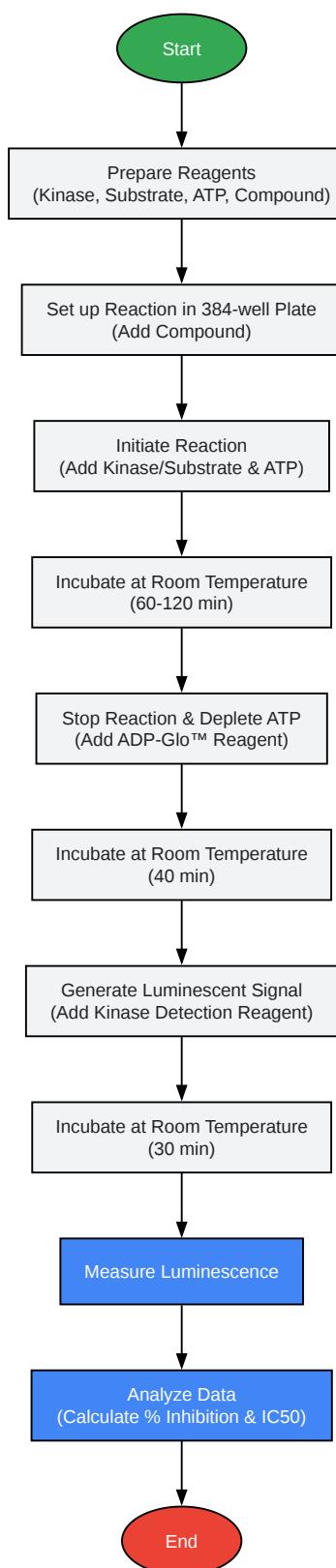
Table 1: In vitro kinase inhibitory activity of representative pyridazine-containing compounds.

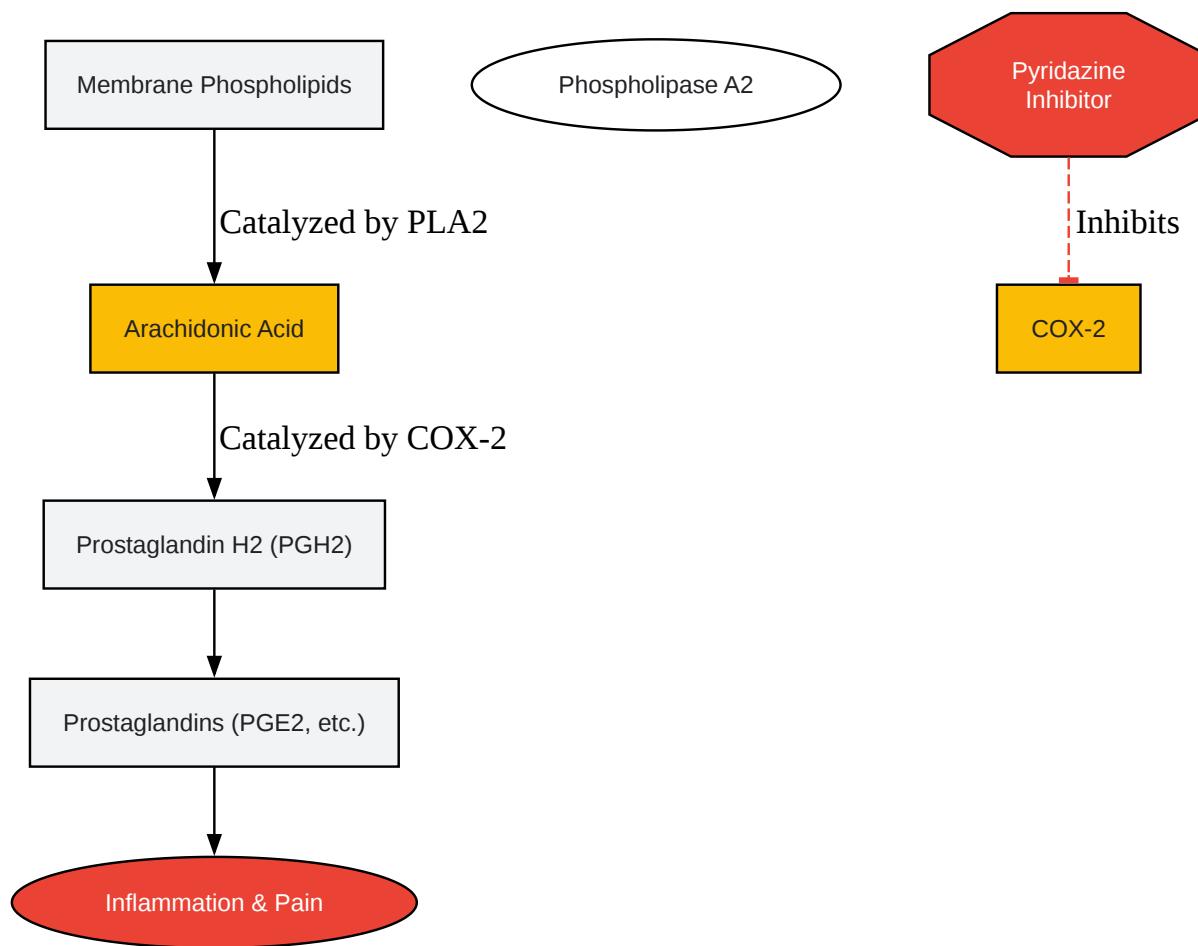
Signaling Pathways Targeted by Pyridazine-Based Kinase Inhibitors

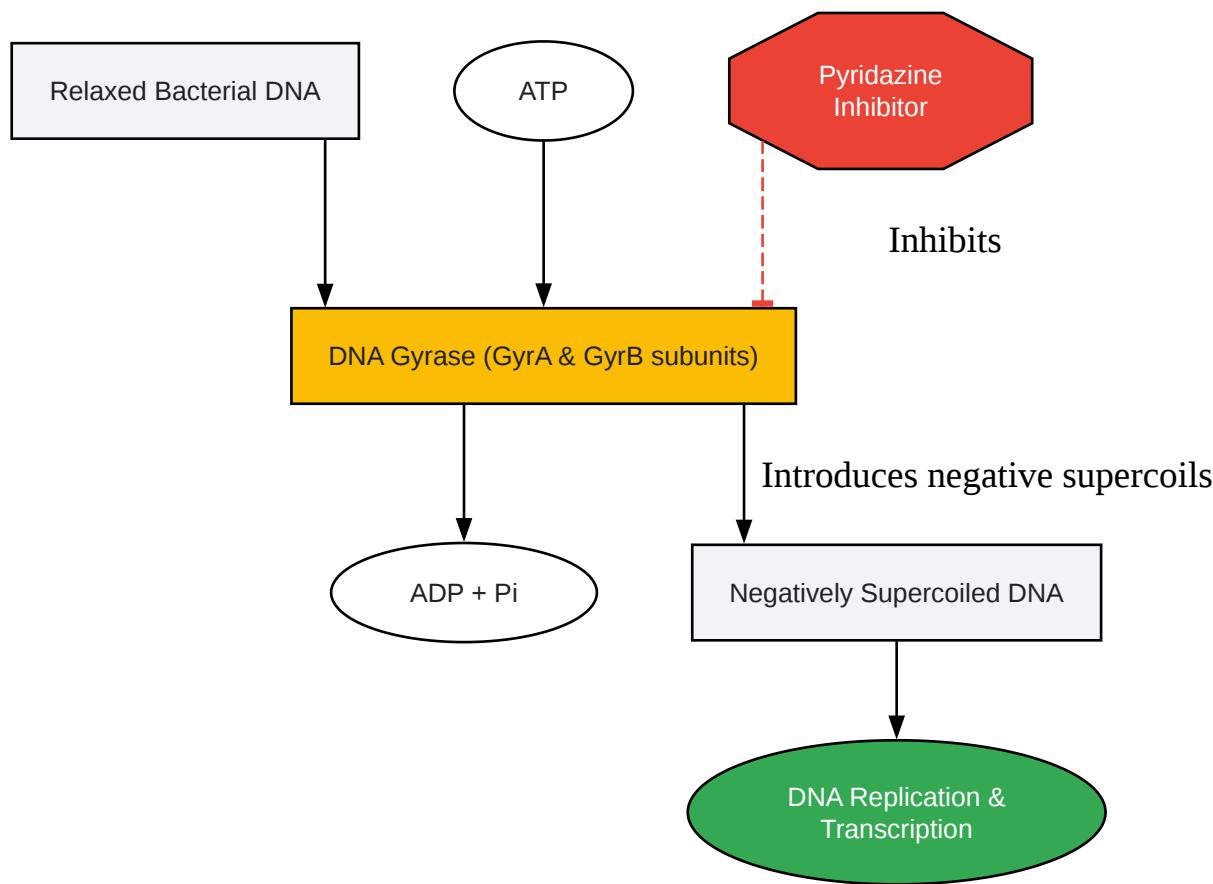
The following diagrams illustrate the signaling pathways modulated by pyridazine compounds targeting key protein kinases.

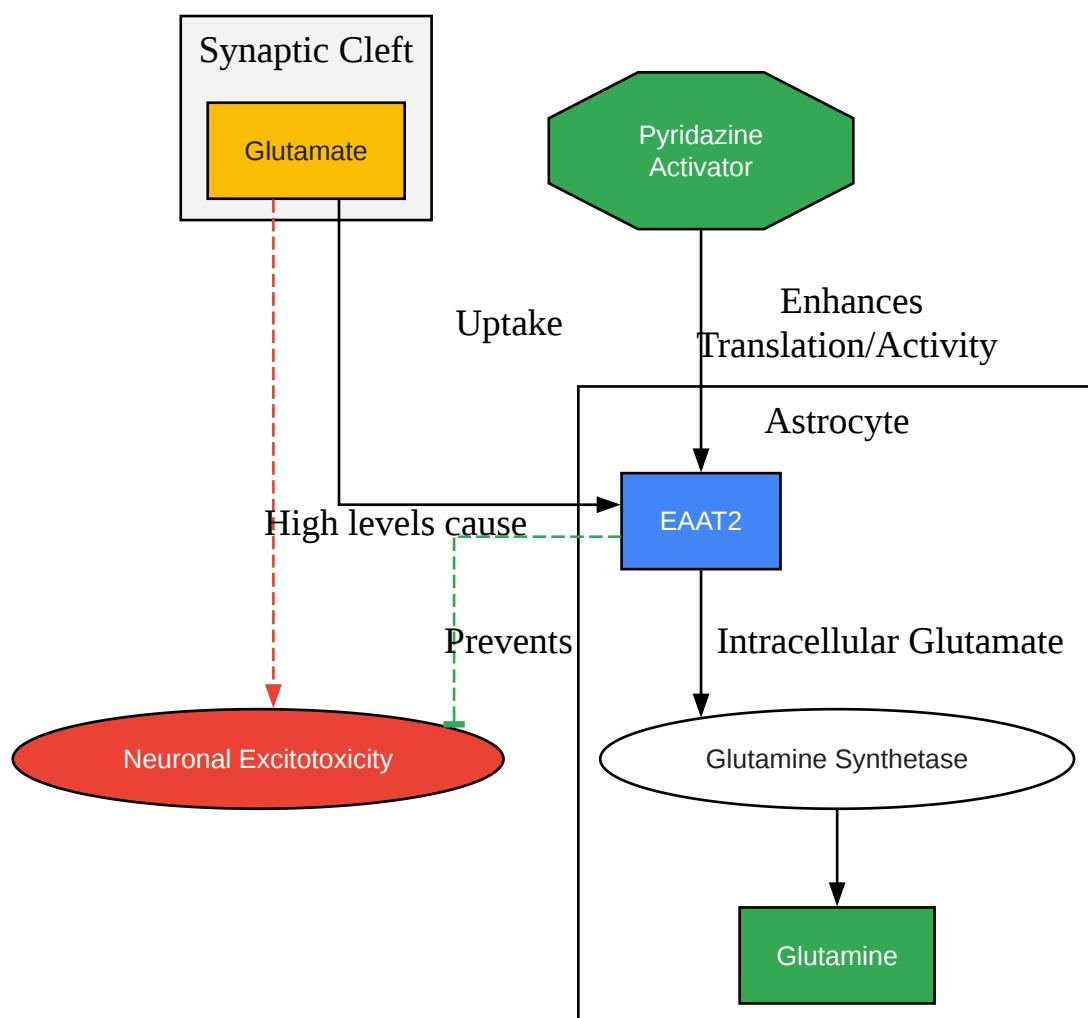










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